

Application Notes: Synthesis and Utility of (E)-N-(4-methoxybenzylidene)-4-nitroaniline

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Compound of Interest

Compound Name: 4-methoxy-N-(4-nitrophenyl)aniline

Cat. No.: B1608119

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The condensation reaction between 4-nitrobenzaldehyde and p-anisidine produces a Schiff base, specifically (E)-N-(4-methoxybenzylidene)-4-nitroaniline. Schiff bases, characterized by an azomethine group ($-C=N-$), are a pivotal class of compounds in organic and medicinal chemistry.[1][2] This particular Schiff base, derived from an electron-withdrawing substituted benzaldehyde and an electron-donating substituted aniline, serves as a valuable intermediate and a target molecule for various applications.

The formation of the imine is a reversible condensation reaction where water is eliminated.[3] To drive the reaction to completion, methods such as azeotropic distillation with a Dean-Stark trap or the use of drying agents are commonly employed.[3][4] The presence of an acid catalyst can facilitate the reaction.[5]

Key Applications:

- **Medicinal Chemistry:** Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[1][6] The presence of the nitro group, in particular, has been associated with bacteriostatic activity.[7] The imine linkage is often crucial for their biological function.[8]
- **Coordination Chemistry:** The nitrogen atom of the azomethine group has a lone pair of electrons and can coordinate with metal ions to form stable metal complexes.[1][2] These complexes have applications in catalysis, materials science, and as biological models.[2]

- Organic Synthesis: The carbon-nitrogen double bond in Schiff bases can undergo various transformations, making them useful intermediates for the synthesis of other organic compounds, such as amino compounds through reduction.
- Material Science: Schiff bases are investigated for their potential in the development of new materials with interesting optical and electronic properties.[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of (E)-N-(4-methoxybenzylidene)-4-nitroaniline via a condensation reaction.

Protocol 1: Synthesis using Dean-Stark Apparatus

This method utilizes azeotropic distillation to remove water and drive the reaction to completion.

Materials and Reagents:

- 4-nitrobenzaldehyde
- p-anisidine
- Toluene
- Ethanol (for recrystallization)
- Boiling stones

Equipment:

- 100 mL round-bottom flask
- Dean-Stark trap
- Reflux condenser
- Heating mantle

- Magnetic stirrer and stir bar
- Büchner funnel and filter flask
- Melting point apparatus

Procedure:

- To a 100 mL round-bottom flask, add 1.51 g (10 mmol) of 4-nitrobenzaldehyde, 1.23 g (10 mmol) of p-anisidine, and a couple of boiling stones.^[4]
- Assemble a reflux apparatus with a Dean-Stark trap and a condenser.^[4]
- Add 30 mL of toluene to the reaction flask through the top of the condenser.^[4]
- Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.^[4]
- Continue refluxing until no more water collects in the trap (approximately 1-2 hours).
- Allow the reaction mixture to cool to room temperature.
- Reduce the volume of toluene by about half using a rotary evaporator.
- Cool the concentrated solution in an ice bath to induce crystallization of the product.
- Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain the pure (E)-N-(4-methoxybenzylidene)-4-nitroaniline as a yellow solid.
- Dry the product in an oven or desiccator and determine the yield and melting point.^[4]

Protocol 2: Microwave-Assisted Synthesis

This is a rapid method for the synthesis of the Schiff base.

Materials and Reagents:

- 4-nitrobenzaldehyde
- p-anisidine
- Anhydrous Tetrahydrofuran (THF)

Equipment:

- 20 mL sealed microwave vial
- Microwave reactor
- Rotary evaporator

Procedure:

- In a 20 mL sealed microwave vial, dissolve 1 equivalent of 4-nitrobenzaldehyde and 1 equivalent of p-anisidine in 12 mL of anhydrous THF.[\[10\]](#)
- Irradiate the mixture in a microwave reactor at 115 °C for 30 minutes.[\[10\]](#)
- After the reaction is complete, cool the vial to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator to afford the product as a yellow solid.[\[10\]](#) Yields are typically high (90-98%) and may not require further purification.[\[10\]](#)

Data Presentation

Table 1: Reactant Properties and Stoichiometry

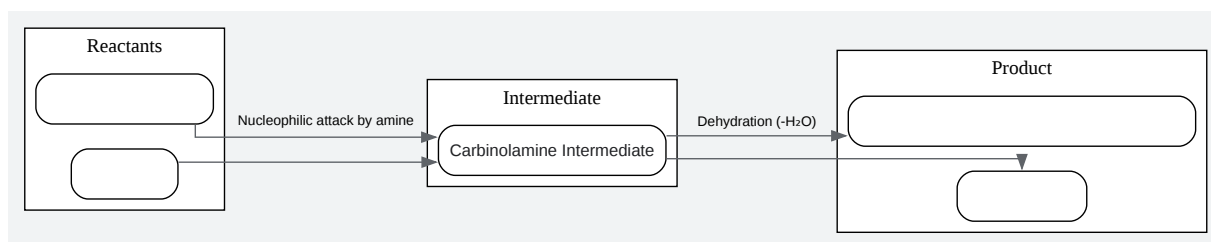
Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Mass (g)
4-nitrobenzaldehyde	C ₇ H ₅ NO ₃	151.12	10	1.51
p-anisidine	C ₇ H ₉ NO	123.15	10	1.23

Table 2: Product Characterization - (E)-N-(4-methoxybenzylidene)-4-nitroaniline

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₃	[10]
Appearance	Yellow amorphous solid	[10]
Melting Point	143-144 °C	[10]
Yield	95% (Microwave method)	[10]
IR (cm ⁻¹)	~1615-1620 (C=N stretch)	[2]
¹ H NMR (DMSO-d ₆ , δ ppm)	8.68 (s, 1H, -CH=N-), 8.00 (d, 1H), 7.68 (d, 1H), 7.51 (dd, 1H), 7.26 (s, 4H), 2.34 (s, 3H, -OCH ₃)	[10]
¹³ C NMR (DMSO-d ₆ , δ ppm)	158.3, 152.5, 148.3, 142.1, 138.7, 136.9, 130.2 (2C), 126.2, 121.8 (2C), 119.6, 118.6, 21.1	[10]

Visualizations

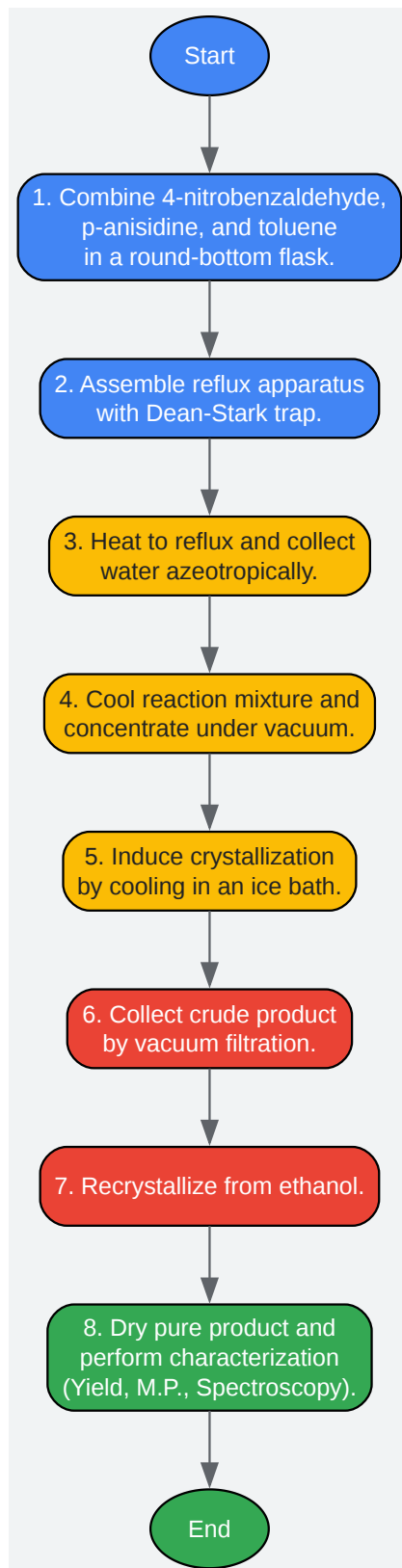
Reaction Mechanism



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Caption: Mechanism of Schiff base formation.

Experimental Workflow



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Caption: Workflow for Schiff base synthesis.

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